REACTION_CXSMILES
|
[F-:1].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.[Br:24][C:25]1[CH:26]=[C:27]([O:34][CH3:35])[C:28]([N+]([O-])=O)=[N:29][CH:30]=1>O>[Br:24][C:25]1[CH:30]=[N:29][C:28]([F:1])=[C:27]([O:34][CH3:35])[CH:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
152684-26-9) (450 mg), and the obtained mixture was stirred at 70° C. for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=10:1 to 2:1)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=C(C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 258 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |